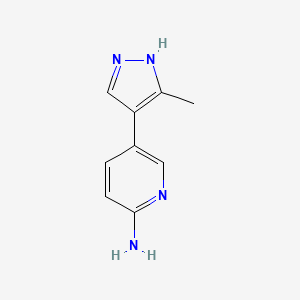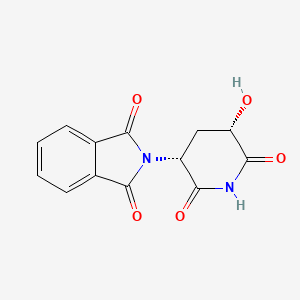
5'-Hydroxy Thalidomide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-Hydroxy Thalidomide is a derivative of Thalidomide, a drug initially marketed in the 1950s as a sedative and later found to have immunomodulatory and anti-inflammatory properties. This compound has garnered significant interest in scientific research due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5'-Hydroxy Thalidomide can be synthesized through the hydroxylation of Thalidomide. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide under acidic conditions. The process requires careful control of temperature and pH to ensure the selective formation of the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors equipped with advanced monitoring and control systems. The process involves the continuous addition of oxidizing agents and the removal of by-products to maintain optimal reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5'-Hydroxy Thalidomide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are performed using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives, which can exhibit different biological activities and pharmacological properties.
Aplicaciones Científicas De Investigación
. In chemistry, it serves as a valuable intermediate for the synthesis of other bioactive compounds. In biology, it is used to study the mechanisms of action of Thalidomide derivatives and their effects on cellular processes. In medicine, it has shown promise in the treatment of various conditions, including autoimmune diseases and certain types of cancer. In industry, it is used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism by which 5'-Hydroxy Thalidomide exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell cycle regulation and immune response. This interaction results in the modulation of various cellular processes, including inflammation and apoptosis.
Comparación Con Compuestos Similares
5'-Hydroxy Thalidomide is compared with other similar compounds, such as Thalidomide itself, Lenalidomide, and Pomalidomide. While these compounds share similar structures and mechanisms of action, this compound exhibits unique properties that make it a valuable candidate for further research and development. Its enhanced solubility and stability, as well as its reduced teratogenicity, make it a promising alternative to Thalidomide in therapeutic applications.
List of Similar Compounds
Thalidomide
Lenalidomide
Pomalidomide
Propiedades
Fórmula molecular |
C13H10N2O5 |
|---|---|
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
2-[(3R,5S)-5-hydroxy-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18)/t8-,9+/m1/s1 |
Clave InChI |
HHTOWVWIVBSOKC-BDAKNGLRSA-N |
SMILES isomérico |
C1[C@H](C(=O)NC(=O)[C@H]1O)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
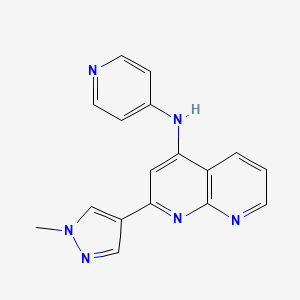

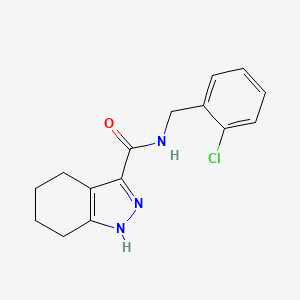
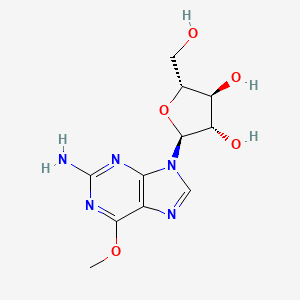
![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)
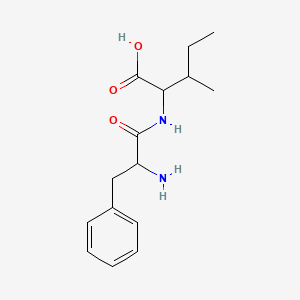
![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)


